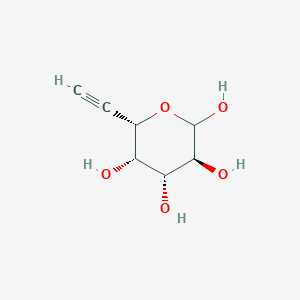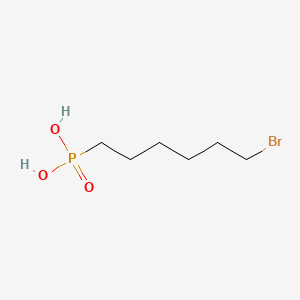
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone is a compound with the CAS Number: 1312782-34-5 and a molecular weight of 166.18 . It is a solid substance stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 . This indicates the presence of a pyrrolidinyl group and a 1H-1,2,3-triazol-1-yl group attached to a methanone group.Physical And Chemical Properties Analysis
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone is a solid substance with a predicted density of 1.42±0.1 g/cm3 . The predicted boiling point is 306.7±25.0 °C . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : Compounds with triazole scaffolds, like Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, show significant biological activities due to their structural properties. These compounds play vital roles in clinical drugs, including those for anti-migraine, antiviral, anticancer, anxiolytic, anticonvulsant, anti-hypnotic, aromatase inhibition, and antidepressant applications (Prasad et al., 2021).
Corrosion Inhibition : 1,2,3-Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic mediums. They function by adsorbing on the mild steel surface through interactions involving lone pair electrons, demonstrating the versatile applications of these compounds in industrial settings (Ma et al., 2017).
Antimicrobial and Antifungal Activity : Research on derivatives of 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, a related compound, has shown good to moderate activity against bacterial strains and fungi, indicating potential pharmaceutical applications (Pandya et al., 2019).
Clinical Drug Development : A study on 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, containing a similar triazole group, led to the discovery of a clinical candidate for mood disorders. This highlights the role of these compounds in developing new therapeutic agents (Chrovian et al., 2018).
Organotin(IV) Complexes : Research involving organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone revealed that these complexes have better antibacterial activities, suggesting potential for drug development (Singh et al., 2016).
Anticonvulsant Agents : Compounds like (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone have shown promise as sodium channel blockers and anticonvulsant agents, further emphasizing the medical relevance of triazole derivatives (Malik & Khan, 2014).
Caspase-3 Inhibition : In the field of cancer research, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, an important enzyme in apoptosis, showcasing the potential of triazole derivatives in cancer therapy (Jiang & Hansen, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl(triazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGAMVQLDJRBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

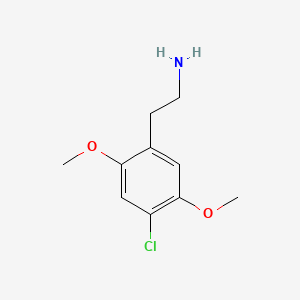
![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)


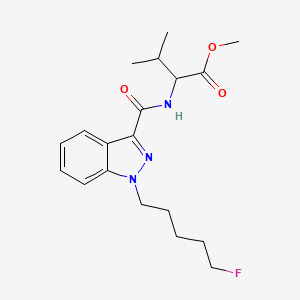
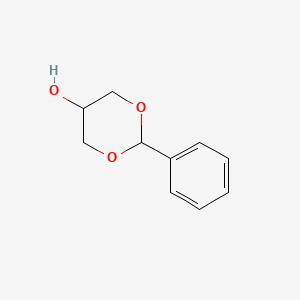
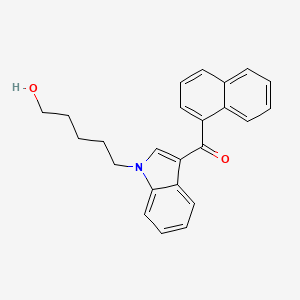
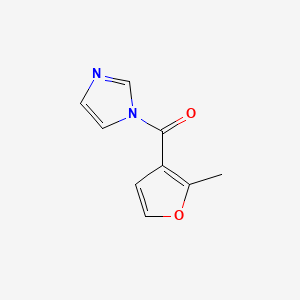
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
